4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline
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Overview
Description
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and a hexa-1,3,5-triyn-1-yl chain attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline typically involves the coupling of a nitrophenylacetylene with an aniline derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer processes, while the aniline moiety can form hydrogen bonds and π-π interactions. These interactions can affect the compound’s electronic properties and reactivity, making it useful in applications like organic electronics and photophysics.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
- 1-(4-Ethoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
- 1-(4-n-Propoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
- 1-(4-n-Butoxyphenyl)-6-(4-nitrophenyl)hexa-1,3,5-triene
Uniqueness
4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline is unique due to its triple bond-rich structure, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of materials for organic electronics and photonic devices.
Properties
CAS No. |
110175-16-1 |
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Molecular Formula |
C18H10N2O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-[6-(4-nitrophenyl)hexa-1,3,5-triynyl]aniline |
InChI |
InChI=1S/C18H10N2O2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(14-10-16)20(21)22/h7-14H,19H2 |
InChI Key |
RNUBXCKWSMJFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC#CC#CC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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